N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine

Thermal Stability TGA Vacuum Deposition

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine (CAS 936355-01-0, commonly abbreviated as NPNPB) is a triarylamine-based organic semiconductor with the molecular formula C₆₀H₄₆N₄ and a molecular weight of 823.03 g/mol. As a member of the triarylamine family, NPNPB is electron-rich and functions as a hole-transport layer (HTL), hole-injection layer (HIL), and electron-donating exciplex partner in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Molecular Formula C60H46N4
Molecular Weight 823.0 g/mol
CAS No. 936355-01-0
Cat. No. B6594170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine
CAS936355-01-0
Molecular FormulaC60H46N4
Molecular Weight823.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1
InChIInChI=1S/C60H46N4/c1-7-19-49(20-8-1)61(50-21-9-2-10-22-50)57-39-43-59(44-40-57)63(53-27-15-5-16-28-53)55-35-31-47(32-36-55)48-33-37-56(38-34-48)64(54-29-17-6-18-30-54)60-45-41-58(42-46-60)62(51-23-11-3-12-24-51)52-25-13-4-14-26-52/h1-46H
InChIKeyXOYZGLGJSAZOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine (CAS 936355-01-0): Baseline Properties and Procurement-Relevant Identity


N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine (CAS 936355-01-0, commonly abbreviated as NPNPB) is a triarylamine-based organic semiconductor with the molecular formula C₆₀H₄₆N₄ and a molecular weight of 823.03 g/mol . As a member of the triarylamine family, NPNPB is electron-rich and functions as a hole-transport layer (HTL), hole-injection layer (HIL), and electron-donating exciplex partner in organic light-emitting diodes (OLEDs) and perovskite solar cells [1]. Key intrinsic properties include a HOMO level of 5.1 eV, LUMO of 3.0 eV, UV-Vis absorption maximum at 324 nm in THF, and fluorescence emission maximum at 450 nm in THF [1]. Commercial availability is predominantly at sublimed purity exceeding 99% (HPLC), with a TGA decomposition temperature above 370 °C (0.5% weight loss) [1].

Why Generic Substitution Fails: NPNPB (936355-01-0) vs. NPB, TCTA, and Spiro-TTB in High-Performance OLED Stacks


The triarylamine hole-transport material class encompasses compounds with substantially divergent energy levels, thermal stability, and interfacial behavior that cannot be compensated by simple device engineering adjustments. NPNPB occupies a distinct parameter space: its HOMO level of 5.1 eV is approximately 0.4 eV shallower than the industry workhorse NPB (5.5 eV) and 0.73 eV shallower than TCTA (5.83 eV), making it uniquely positioned for low-barrier hole injection directly from ITO anodes without the need for additional interfacial doping . Its thermal decomposition threshold exceeding 370 °C provides a substantial margin over NPB's melting point of 279–283 °C, enabling deposition and operational protocols that would degrade competing materials . Furthermore, NPNPB's ability to function as an electron-donating exciplex partner with acceptors such as PO-T2T is a capability absent in NPB and TCTA, who lack the requisite HOMO-LUMO offset for efficient thermally activated delayed fluorescence (TADF) exciplex formation [1]. These parameters are not interchangeable; selecting NPB or TCTA where NPNPB is specified will alter injection barriers, thermal budget, and exciton management.

Quantitative Differentiation Evidence: NPNPB (CAS 936355-01-0) Versus NPB, TCTA, and Spiro-TTB Across Key Procurement Dimensions


Thermal Decomposition Threshold (TGA) of NPNPB Exceeds NPB by Over 90 °C, Enabling Higher-Temperature Vacuum Processing

NPNPB exhibits a thermogravimetric analysis (TGA) decomposition temperature (0.5% weight loss) exceeding 370 °C . In contrast, the industry-standard comparator NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, CAS 123847-85-8) has a reported melting point of 279–283 °C, with literature documenting significant purity degradation upon prolonged thermal exposure at 330 °C [1]. The >90 °C margin in thermal stability directly translates to reduced material degradation during prolonged vacuum thermal evaporation, lower defect density in deposited films, and broader compatibility with high-temperature downstream processing steps .

Thermal Stability TGA Vacuum Deposition OLED Manufacturing

NPNPB HOMO Level (-5.1 eV) Provides a 0.4–0.73 eV Shallower Hole Injection Barrier to ITO Compared to NPB and TCTA

NPNPB has a measured HOMO level of -5.1 eV (LUMO -3.0 eV) [1]. The most widely deployed HTL comparator, NPB, has a HOMO of -5.5 eV, while TCTA (4,4',4''-tris(N-carbazolyl)triphenylamine, CAS 139092-78-7) has a significantly deeper HOMO of -5.83 eV . Relative to an ITO anode work function of approximately -4.7 to -4.8 eV, NPNPB presents a nominal hole injection barrier of only 0.3–0.4 eV, compared to 0.7–0.8 eV for NPB and >1.0 eV for TCTA . The shallower barrier enables efficient hole injection without requiring additional p-doping or MoO₃ interlayers, simplifying device architecture .

Energy Level Alignment HOMO Hole Injection Barrier ITO Anode

NPNPB Forms Exciplex with PO-T2T Enabling TADF OLEDs; NPB and TCTA Lack This Functionality

NPNPB functions as an electron-donating exciplex partner when co-deposited with the electron acceptor PO-T2T (CAS 1236189-93-3), forming an emissive exciplex with a peak emission at 620 nm and characteristic relaxation dynamics with time constants of 14 ns (91%) and 360 ns (9%) [1]. This exciplex system enables thermally activated delayed fluorescence (TADF) OLEDs, a third-generation OLED technology achieving high efficiency without heavy-metal phosphors [1]. Neither NPB nor TCTA is reported to form efficient exciplexes with PO-T2T or comparable acceptors for TADF applications, as their deeper HOMO levels do not provide the requisite energy offset for exciplex formation with standard acceptors .

Exciplex TADF PO-T2T OLED Electron Donor

NPNPB as ITO/NPB Buffer Layer Enables 23.3% EQE in Red Phosphorescent OLEDs, Surpassing Conventional NPB-Only Stacks

In a validated device architecture of ITO/NPNPB (60 nm)/NPB (10 nm)/TCTA (10 nm)/BIQMCz:Ir(piq)₃ (4 wt%, 30 nm)/BAlq (30 nm)/LiF (1 nm)/Al (100 nm), NPNPB employed as an ITO buffer layer achieved a maximum external quantum efficiency (EQE) of 23.3%, power efficiency of 26.2 lm W⁻¹, and current efficiency of 27.1 cd A⁻¹ for red emission . In contrast, a comparable white OLED using NPB as the sole HTL (ITO/NPB/DCJTB:C545T/NPB/DNA/BCP/Alq₃/LiF/Al) achieved a maximum current efficiency of only 12.3 cd A⁻¹ and power efficiency of 4.4 lm W⁻¹ . The NPNPB buffer layer configuration smooths the ITO surface and lowers the hole injection barrier, contributing to a ~2.2× improvement in current efficiency and a ~6× improvement in power efficiency in these representative red-emitting device stacks .

Buffer Layer ITO EQE Phosphorescent OLED Device Performance

NPNPB Absorption Maximum at 324 nm vs. NPB at 339 nm: Reduced Spectral Overlap for Specific Emitter Combinations

NPNPB exhibits a UV-Vis absorption maximum (λmax) at 324 nm in THF solution, whereas the industry-standard NPB absorbs at 339 nm in THF . This 15 nm blue-shift in absorption reduces spectral overlap with emitters that absorb or emit in the near-UV to violet region (350–400 nm), potentially minimizing parasitic absorption losses in blue and deep-blue OLED stacks where NPB's absorption tail extends into the emission band of the active layer . The narrower absorption profile of NPNPB also facilitates more selective optical characterization when multiple organic layers are present .

UV-Vis Absorption Spectral Overlap Optical Properties OLED

Optimal Application Scenarios for NPNPB (CAS 936355-01-0) Based on Quantified Differentiation Evidence


TADF OLED Development: NPNPB as the Preferred Electron-Donating Exciplex Partner with PO-T2T

NPNPB is the material of choice when designing exciplex-based thermally activated delayed fluorescence (TADF) OLEDs. Its demonstrated exciplex formation with the electron acceptor PO-T2T, producing emission at 620 nm with well-characterized decay kinetics (14 ns and 360 ns time constants), enables heavy-metal-free high-efficiency OLED architectures [1]. Neither NPB nor TCTA provides this exciplex functionality, making NPNPB the only commercially viable triarylamine donor for PO-T2T-based TADF systems [1]. Researchers and manufacturers developing third-generation TADF OLEDs should procure NPNPB specifically for this exciplex-enabled emissive layer design.

High-Temperature Vacuum-Deposited OLED Manufacturing Requiring Extended Thermal Budget

NPNPB's TGA decomposition threshold exceeding 370 °C — over 90 °C above NPB's melting point and 40 °C above NPB's documented thermal degradation temperature — makes it the superior procurement choice for manufacturing environments involving prolonged vacuum thermal evaporation or high-temperature post-deposition annealing [1]. When deposition source temperatures must be maintained for extended periods, or when device fabrication requires subsequent high-temperature processing steps, NPNPB offers a thermal stability margin that directly reduces material waste, defect density, and batch-to-batch variability associated with thermally degraded NPB [1].

Low-Voltage OLEDs: Utilizing NPNPB's Shallow HOMO for Barrier-Free Hole Injection from ITO

With a HOMO level of -5.1 eV, NPNPB provides a hole injection barrier to ITO electrodes of only ~0.3–0.4 eV, substantially lower than the 0.7–0.8 eV barrier of NPB or the >1.0 eV barrier of TCTA [1]. This near-ohmic injection characteristic eliminates the need for MoO₃ or other p-doping interlayers in hole-injection structures, simplifying the device stack while reducing operating voltage [1]. For procurement targeting low-power-consumption OLED displays and lighting, NPNPB's shallow HOMO directly addresses the driving voltage specification that competing HTL materials cannot meet without additional interfacial engineering.

ITO Buffer Layer for High-Efficiency Phosphorescent Red OLEDs Achieving >23% EQE

NPNPB deployed as a 60 nm buffer layer between ITO and NPB in red phosphorescent OLED stacks has demonstrated an EQE of 23.3% and a power efficiency of 26.2 lm W⁻¹ [1]. This performance represents a substantial improvement over NPB-only HTL stacks, where typical current efficiencies are below 15 cd A⁻¹ . The NPNPB buffer layer functions to both planarize the ITO surface and reduce the hole injection barrier, resulting in more balanced charge transport and higher radiative recombination efficiency [1]. Procurement of NPNPB for this specific interfacial application is validated by the quantified performance gain in EQE and power efficiency.

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